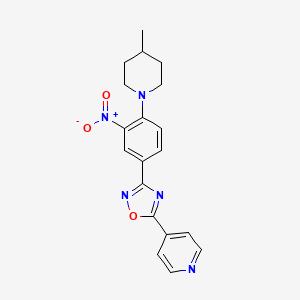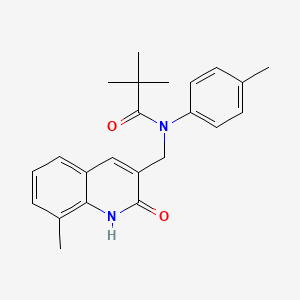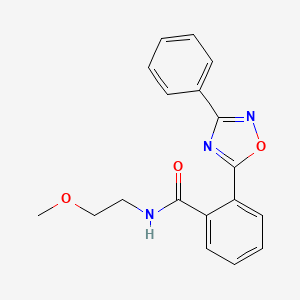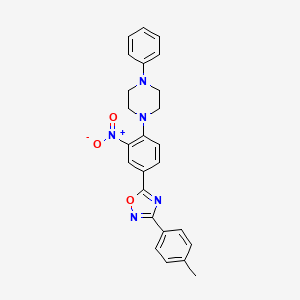
3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as MPO or MPOD and is a heterocyclic organic compound with the molecular formula C20H22N6O3.
Mécanisme D'action
The mechanism of action of 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves its ability to bind to specific targets within cells. In the case of metal ion detection, the compound binds to copper ions, resulting in a change in its fluorescence properties. In the case of photodynamic therapy, the compound is taken up by cancer cells and activated by visible light, resulting in the generation of reactive oxygen species that cause cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for use in various biomedical applications. The compound has also been shown to exhibit good bioavailability and pharmacokinetic properties, making it suitable for use in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is its high selectivity and sensitivity towards specific targets, making it a useful tool for various lab experiments. However, one of the limitations is the lack of understanding of its long-term effects on living organisms, which requires further research.
Orientations Futures
There are several future directions for research on 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One area of research involves the development of more efficient synthesis methods for the compound. Another area of research involves the use of the compound as a fluorescent probe for the detection of other metal ions. Additionally, further research is needed to understand the long-term effects of the compound on living organisms and its potential applications in various biomedical fields, including drug delivery and imaging.
Méthodes De Synthèse
The synthesis of 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde with 4-pyridylhydrazine in the presence of a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the oxadiazole ring. The compound can be further purified using various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has shown potential applications in various scientific fields. One of the primary areas of research involves its use as a fluorescent probe for the detection of metal ions. The compound exhibits high selectivity and sensitivity towards copper ions, making it a useful tool for the detection of copper in biological samples.
Another area of research involves the use of this compound as a photosensitizer in photodynamic therapy. The compound has been shown to exhibit significant phototoxicity towards cancer cells under visible light irradiation, making it a promising candidate for the treatment of various cancers.
Propriétés
IUPAC Name |
3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-6-10-23(11-7-13)16-3-2-15(12-17(16)24(25)26)18-21-19(27-22-18)14-4-8-20-9-5-14/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLOUAJCTKUMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)

